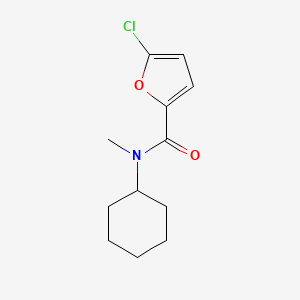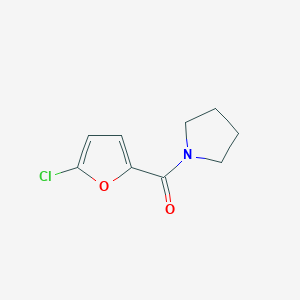
(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone, also known as 5-Cl-2-FMA, is a synthetic compound belonging to the class of cathinone derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. In
Mécanisme D'action
The exact mechanism of action of (5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone is not fully understood. However, it is known to act as a potent dopamine and norepinephrine reuptake inhibitor. It also increases the release of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This results in an increase in mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, leading to increased alertness and arousal. It also increases the release of corticotropin-releasing hormone (CRH), which plays a role in the body's stress response. Additionally, it has been shown to increase the release of growth hormone and prolactin, which are involved in the regulation of metabolism and reproductive function.
Avantages Et Limitations Des Expériences En Laboratoire
(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard biochemical and physiological assays. However, its potency and potential for abuse make it a controlled substance, which limits its availability for research purposes.
Orientations Futures
There are several future directions for the study of (5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone. One potential application is in the treatment of ADHD, where it may be able to improve cognitive function and attention. Additionally, its potential as an antidepressant and anxiolytic agent warrants further investigation. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, (5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone is a synthetic compound with potential therapeutic applications in the treatment of neurological and psychiatric disorders. Its ability to modulate neurotransmitter release and reuptake makes it a promising candidate for the treatment of depression, anxiety, and addiction. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of (5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone involves the reaction of 5-chlorofuran-2-carbaldehyde with pyrrolidin-1-ylmethanamine in the presence of a reducing agent. The resulting compound is purified through recrystallization or chromatography. This method has been optimized for high yield and purity.
Applications De Recherche Scientifique
(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its structural similarity to other psychoactive compounds such as amphetamines and cathinones makes it a potential candidate for the treatment of depression, anxiety, and addiction. Furthermore, its ability to modulate neurotransmitter release and reuptake has been studied for its potential in the treatment of attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
(5-chlorofuran-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-4-3-7(13-8)9(12)11-5-1-2-6-11/h3-4H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRKIGKUQCHIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

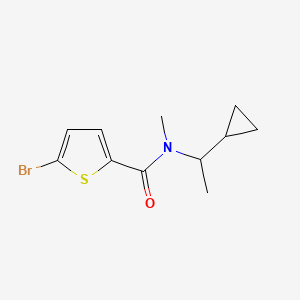
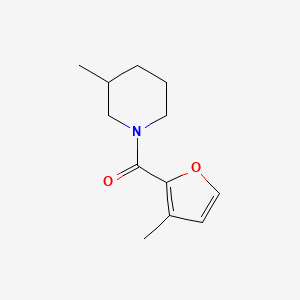
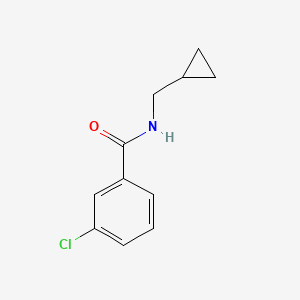
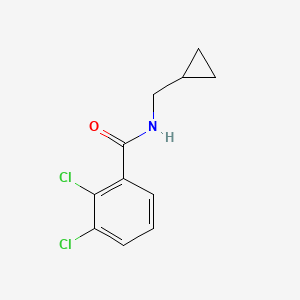
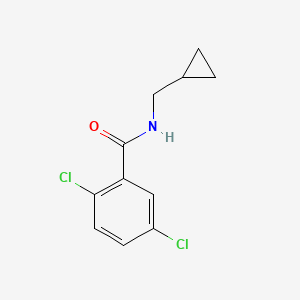
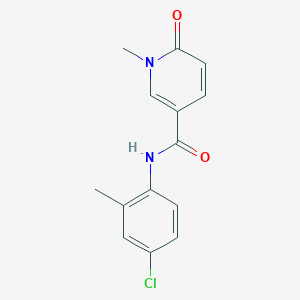
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
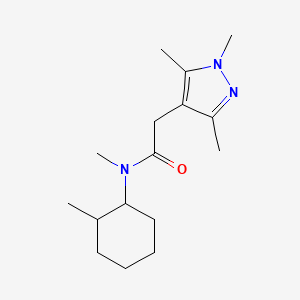
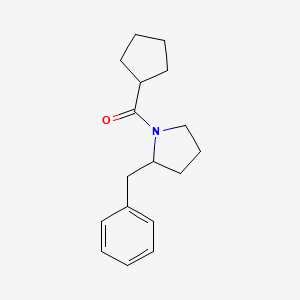
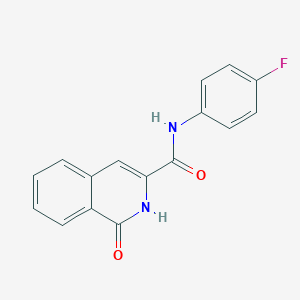
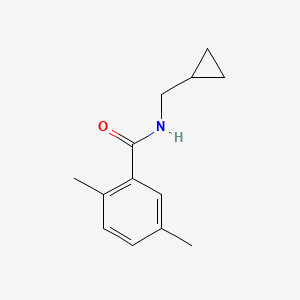
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)
